ICMT Enzyme Inhibition: R1-11 Demonstrates Two-Fold Greater Potency Than Cysmethynil
In a direct head-to-head assessment summarized in the 2017 review of ICMT inhibitors, R1-11 achieved an ICMT IC50 value that was half that of the prototypical inhibitor cysmethynil, translating to approximately two-fold higher enzyme inhibitory potency [1]. The review explicitly notes: 'The ICMT IC50 value of compound R1-11 was low, at half that of cysmethynil' [1]. This difference arises from the substituted aminopyrimidine ring at the indole C5 position of R1-11 in place of the m-tolyl group present in cysmethynil, combined with the diethyl tertiary amine modification at C3 [1][2].
| Evidence Dimension | ICMT enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.6 μM |
| Comparator Or Baseline | Cysmethynil: IC50 ≈ 1.2 μM (reported as twice the IC50 of R1-11) |
| Quantified Difference | Approximately 2-fold greater potency for R1-11 |
| Conditions | In vitro ICMT enzyme inhibition assay (exact assay format not specified in the review; data derived from the primary patent and research article by Ramanujulu et al.) |
Why This Matters
A two-fold difference in enzyme inhibitory potency can determine whether a compound achieves sufficient target engagement at achievable cellular concentrations, making R1-11 the preferred choice over cysmethynil for experiments where maximal ICMT inhibition within a limited concentration window is required.
- [1] Yang WS, Yeo SG, Yang S, Kim KH, Yoo BC, Cho JY. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents. Amino Acids. 2017 Sep;49(9):1469-1485. doi: 10.1007/s00726-017-2454-x. PMID: 28631011. View Source
- [2] Ramanujulu PM, Yang T, Yap SQ, Wong FC, Casey PJ, Wang M, Go ML. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). Eur J Med Chem. 2013 May;63:378-386. doi: 10.1016/j.ejmech.2013.02.007. PMID: 23514631. View Source
